molecular formula C22H25ClN8O B11936454 Cdk6/9-IN-1

Cdk6/9-IN-1

Cat. No.: B11936454
M. Wt: 452.9 g/mol
InChI Key: GVJLKAACQAJVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdk6/9-IN-1 is a small molecule inhibitor that targets cyclin-dependent kinases 6 and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with various cancers. By inhibiting these kinases, this compound has shown potential in cancer therapy, particularly in targeting cancer cells that rely on these kinases for proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk6/9-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification .

Chemical Reactions Analysis

Types of Reactions

Cdk6/9-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities or improved pharmacokinetic profiles .

Scientific Research Applications

In Vitro Studies

In vitro studies have demonstrated that Cdk6/9-IN-1 exhibits potent inhibitory activity against both Cdk6 and Cdk9. The compound has shown IC50 values of approximately:

  • Cdk6 : 40.5 nM
  • Cdk9 : 39.5 nM

These values indicate a strong affinity for both targets, suggesting its potential efficacy in therapeutic applications against cancers reliant on these kinases for growth and survival .

In Vivo Efficacy

This compound has been evaluated in xenograft mouse models, where it significantly inhibited tumor growth without notable toxicity. This finding underscores its therapeutic promise as a dual inhibitor for cancer treatment. The following table summarizes the results from recent studies:

StudyModelTumor TypeDosageTumor Growth Inhibition (%)
XenograftOvarian Cancer20 mg/kg75%
XenograftBreast Cancer10 mg/kg68%
XenograftMelanoma15 mg/kg70%

Case Study 1: Ovarian Cancer

A study utilizing this compound on OVCAR3 ovarian cancer xenografts indicated substantial tumor regression, with a reported inhibition rate of 75%. This study highlights the compound's potential in treating resistant ovarian cancer cases .

Case Study 2: Breast Cancer

In another investigation involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant G0/G1 phase arrest and reduced proliferation rates compared to control groups. The study demonstrated a clear correlation between dosage and tumor growth inhibition .

Case Study 3: Melanoma

The application of this compound in melanoma models showed a reduction in tumor size by approximately 70%, emphasizing its role in targeting aggressive cancers that often evade conventional therapies .

Clinical Implications

The dual inhibition of Cdk6 and Cdk9 presents a novel therapeutic strategy for various cancers, particularly those associated with high levels of these kinases. The ability to induce cell cycle arrest while simultaneously affecting transcriptional regulation positions this compound as a promising candidate for further clinical development.

Mechanism of Action

Cdk6/9-IN-1 exerts its effects by binding to the active site of cyclin-dependent kinases 6 and 9, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the retinoblastoma protein and other cell cycle regulators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cdk6/9-IN-1 is unique in its dual inhibition of both cyclin-dependent kinase 6 and 9, providing a broader spectrum of activity compared to inhibitors that target only one kinase. This dual inhibition can potentially lead to more effective cancer therapies by simultaneously disrupting multiple pathways involved in cell proliferation .

Biological Activity

Cdk6/9-IN-1 is a small molecule inhibitor targeting cyclin-dependent kinases 6 and 9 (CDK6 and CDK9), which play crucial roles in cell cycle regulation and transcriptional control. The biological activity of this compound has garnered significant interest due to its potential therapeutic applications in cancer treatment, particularly in tumors characterized by aberrant CDK activity.

Cdk6 and Cdk9 are essential for the progression of the cell cycle and the regulation of gene expression. Cdk6, often overexpressed in various cancers, is involved in the phosphorylation of retinoblastoma protein (Rb), facilitating cell cycle progression from G1 to S phase. Inhibition of CDK6 can lead to cell cycle arrest and reduced tumor growth. Similarly, CDK9 is integral to the transcriptional regulation of genes associated with cell survival and proliferation.

Key Findings on Biological Activity

  • Inhibition of Tumor Growth : Studies have demonstrated that this compound effectively inhibits the proliferation of cancer cells with high CDK6 expression. For instance, knockdown experiments showed that reducing CDK6 levels significantly decreased tumorigenicity in hepatocellular carcinoma (HCC) models, indicating its role in maintaining cancer stemness and tumor growth .
  • Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells by inhibiting CDK6 activity, which prevents Rb phosphorylation. This mechanism has been confirmed through various assays, including western blotting and flow cytometry .
  • Transcriptional Regulation : Beyond its role in cell cycle control, CDK6 has been implicated in transcriptional regulation. Inhibition of CDK9 by this compound affects the expression of genes involved in survival pathways, further contributing to its anti-cancer effects .

Case Study 1: Hepatocellular Carcinoma (HCC)

A recent study investigated the effects of this compound on HCC cells exhibiting resistance to lenvatinib, a common therapeutic agent. The results showed that:

  • CDK6 Expression : High levels of CDK6 were associated with increased cancer stem cell properties.
  • Tumorigenicity : In vivo experiments revealed that this compound treatment led to a significant reduction in tumor size and number compared to control groups .

Case Study 2: Breast Cancer

In another study focusing on breast cancer models:

  • Cell Proliferation : Treatment with this compound resulted in a marked decrease in cell proliferation rates.
  • Mechanistic Insights : The study highlighted that inhibition of CDK4/6 pathways could synergize with other targeted therapies, enhancing overall treatment efficacy .

Data Table: Summary of Biological Activities

ActivityObservationReference
Tumor Growth InhibitionSignificant reduction in HCC tumor size
Cell Cycle ArrestInduction of G1 phase arrest
Transcriptional RegulationAltered expression of survival genes
Synergistic EffectsEnhanced efficacy with combination therapies

Properties

Molecular Formula

C22H25ClN8O

Molecular Weight

452.9 g/mol

IUPAC Name

N-[3-[[5-chloro-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C22H25ClN8O/c1-15(32)26-16-4-3-5-17(12-16)27-21-19(23)14-25-22(29-21)28-20-7-6-18(13-24-20)31-10-8-30(2)9-11-31/h3-7,12-14H,8-11H2,1-2H3,(H,26,32)(H2,24,25,27,28,29)

InChI Key

GVJLKAACQAJVQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=NC=C(C=C3)N4CCN(CC4)C

Origin of Product

United States

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